REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[C:5]([Cl:11])=[CH:4][CH:3]=1.Cl.[CH3:13]O>>[Br:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:13])=[O:9])[C:5]([Cl:11])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
8.12 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=N1)C(=O)O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
product
|
Quantity
|
7.78 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
ADDITION
|
Details
|
are added every 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
For workup, the reaction mixture is freed of the solvent on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
After the phase separation
|
Type
|
CUSTOM
|
Details
|
the organic phase is dried
|
Type
|
FILTRATION
|
Details
|
after the filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate is freed of the solvent on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C(=N1)C(=O)OC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |